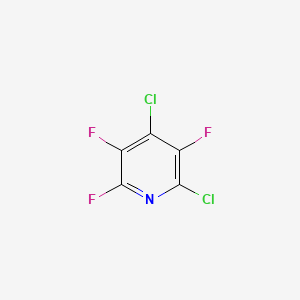
1,1,1-trifluoro-N-(2-iodobenzyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine is an organic compound with the molecular formula C8H7F3IN It contains a trifluoromethyl group, an iodobenzyl group, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-N-(2-iodobenzyl)methanamine typically involves the reaction of 2-iodobenzylamine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction Reactions: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products Formed
Substitution Reactions: Formation of azido or cyano derivatives.
Oxidation Reactions: Formation of oxidized products such as aldehydes or carboxylic acids.
Reduction Reactions: Formation of reduced products such as amines or alcohols.
科学研究应用
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,1,1-trifluoro-N-(2-iodobenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the iodobenzyl group can facilitate the formation of covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
相似化合物的比较
Similar Compounds
- 1,1,1-Trifluoro-N-(2-bromobenzyl)methanamine
- 1,1,1-Trifluoro-N-(2-chlorobenzyl)methanamine
- 1,1,1-Trifluoro-N-(2-fluorobenzyl)methanamine
Uniqueness
1,1,1-Trifluoro-N-(2-iodobenzyl)methanamine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with molecular targets and its overall chemical behavior.
属性
分子式 |
C8H7F3IN |
|---|---|
分子量 |
301.05 g/mol |
IUPAC 名称 |
1,1,1-trifluoro-N-[(2-iodophenyl)methyl]methanamine |
InChI |
InChI=1S/C8H7F3IN/c9-8(10,11)13-5-6-3-1-2-4-7(6)12/h1-4,13H,5H2 |
InChI 键 |
ODUHRNMRJHCREX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(5-Furan-3-yl-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13959922.png)






![Benzeneacetic acid, 4-methoxy-alpha-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B13959948.png)


![2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol](/img/structure/B13959973.png)

